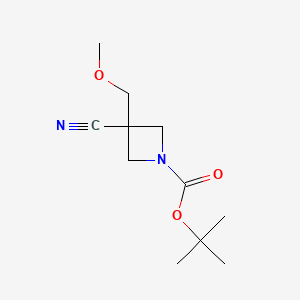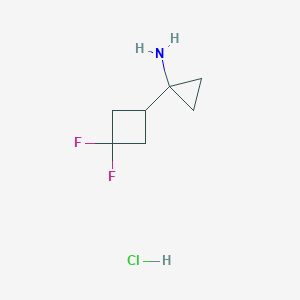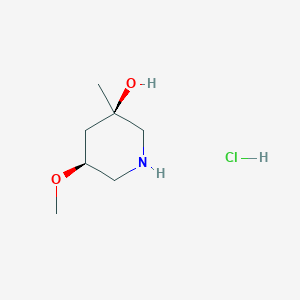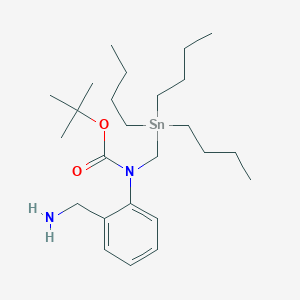![molecular formula C6H16ClN3O4S B13506231 (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a propylsulfamoyl group, and a hydrochloride salt. It is of interest due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and sulfonamide derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino acid derivatives and sulfonamide-containing molecules. Examples include:
- (2S)-2-amino-3-(methylsulfamoyl)propanoic acid
- (2S)-2-amino-3-(ethylsulfamoyl)propanoic acid
Uniqueness
What sets (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride apart is its specific propylsulfamoyl group, which imparts unique chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Propriétés
Formule moléculaire |
C6H16ClN3O4S |
|---|---|
Poids moléculaire |
261.73 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(propylsulfamoylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H15N3O4S.ClH/c1-2-3-8-14(12,13)9-4-5(7)6(10)11;/h5,8-9H,2-4,7H2,1H3,(H,10,11);1H/t5-;/m0./s1 |
Clé InChI |
LYAWMGZPHHUJCI-JEDNCBNOSA-N |
SMILES isomérique |
CCCNS(=O)(=O)NC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CCCNS(=O)(=O)NCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


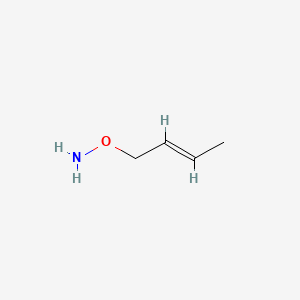
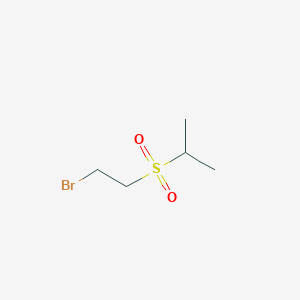
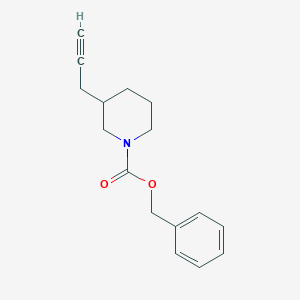
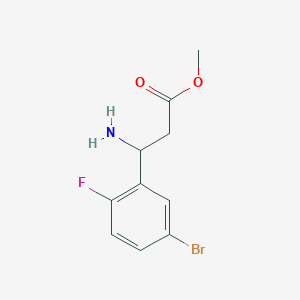
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
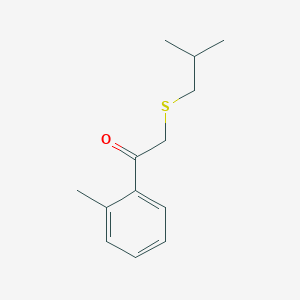
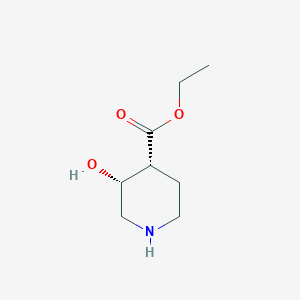
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)

